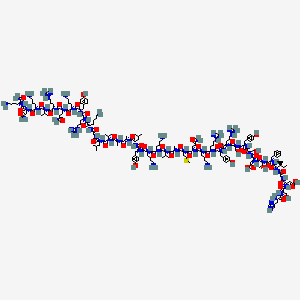

PACAP (1-38), human, ovine, rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C203H331N63O53S |

|---|---|

Poids moléculaire |

4534 g/mol |

Nom IUPAC |

(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1 |

Clé InChI |

UFTCZKMBJOPXDM-XXFCQBPRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N |

Origine du produit |

United States |

Foundational & Exploratory

PACAP (1-38) signaling pathways in pituitary cells

An In-depth Technical Guide to PACAP (1-38) Signaling Pathways in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a pivotal role in regulating the function of the anterior pituitary gland.[1] Existing in two primary active forms, PACAP-38 and PACAP-27, with PACAP-38 being the predominant isoform in mammals, it acts as a hypothalamic-releasing factor and a local paracrine/autocrine modulator.[2][3] PACAP's influence extends across various pituitary cell types, modulating hormone synthesis and secretion through a complex network of intracellular signaling pathways.[1][3][4] This document provides a comprehensive technical overview of the core signaling cascades initiated by PACAP (1-38) in pituitary cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers in neuroendocrinology and drug development.

PACAP Receptors in the Pituitary Gland

PACAP exerts its effects by binding to three distinct G-protein coupled receptors (GPCRs) belonging to the Class B secretin/glucagon family.[2][5][6] The expression and distribution of these receptors on different pituitary cell types are crucial for determining the specific physiological response to PACAP.

-

PAC1 Receptor (PAC1R): This is the most specific receptor for PACAP, binding it with approximately 100-fold greater affinity than the related peptide, Vasoactive Intestinal Peptide (VIP).[5][7][8] PAC1R is abundantly expressed in the central nervous system and the pituitary gland and is the primary mediator of PACAP's neurotrophic and neuroprotective effects.[2][5] The PAC1R gene can undergo alternative splicing, leading to several receptor isoforms that can couple differentially to various intracellular signaling pathways.[9]

-

VPAC1 and VPAC2 Receptors: These receptors bind both PACAP and VIP with similarly high affinity.[2][5] While also present in the pituitary, their distribution and roles are distinct from PAC1R.[3][10] They are generally coupled to the activation of adenylyl cyclase.[11]

All three receptor subtypes have been identified in the anterior pituitary, with each secretory cell type expressing at least one form of the PACAP receptor.[3][4] Their presence has been confirmed in normal human pituitaries and various types of pituitary adenomas.[12]

Core Signaling Pathways Activated by PACAP (1-38)

Upon binding to its receptors on pituitary cells, PACAP (1-38) initiates a cascade of intracellular events through the activation of distinct G-proteins. The PAC1 receptor, in particular, is dually coupled to both Gαs and Gαq subunits, allowing for the simultaneous activation of two major signaling pathways.[7][11][13]

The Adenylyl Cyclase (AC) - cAMP - Protein Kinase A (PKA) Pathway

This is considered the canonical signaling pathway for PACAP.

-

Receptor Activation: PACAP binding to PAC1, VPAC1, or VPAC2 receptors activates the associated stimulatory G-protein, Gαs.[2][7][14]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][7][14] PACAP was first identified by its potent ability to stimulate cAMP production in pituitary cell cultures.[3][4][15]

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2][8]

-

Downstream Effects: Activated PKA phosphorylates a multitude of downstream targets, including ion channels and transcription factors. A key target is the cAMP Response Element-Binding Protein (CREB), which, upon phosphorylation, translocates to the nucleus and modulates the expression of target genes, including those for pituitary hormones.[2][8][16]

The Phospholipase C (PLC) - Calcium/PKC Pathway

This pathway is primarily initiated through PAC1 receptor coupling to the Gαq protein.

-

Receptor Activation: PACAP binding to PAC1R activates the Gαq subunit.[7][11]

-

Phospholipase C Activation: Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][14]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and increasing intracellular calcium concentrations ([Ca2+]i).[2][7][14] In some pituitary cells, PACAP-induced increases in [Ca2+]i can also involve influx through L-type Ca2+ channels.[17]

-

PKC Activation: DAG, along with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[7][11]

-

Downstream Effects: Activated PKC phosphorylates various cellular proteins, influencing processes such as hormone secretion, gene expression, and cell proliferation.[11]

Cross-talk and Other Signaling Pathways

The AC/PKA and PLC/PKC pathways are not isolated and can interact with other signaling cascades to fine-tune the cellular response.

-

MAPK/ERK Pathway: PACAP can stimulate the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[2][18] This activation can be mediated by PKA, PKC, and through β-arrestin-dependent mechanisms following receptor internalization.[6][11]

-

PI3K/Akt Pathway: In some neuronal systems, PACAP has been shown to activate the PI3K/Akt pathway, which is a critical cascade for promoting cell survival and neuroprotection.[18]

Physiological Consequences in Pituitary Cells

The activation of these signaling cascades by PACAP leads to significant effects on pituitary hormone regulation.

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: PACAP is a potent regulator of the HPA axis.[19][20] It stimulates the expression of corticotropin-releasing hormone (CRH) in the hypothalamus and can also act directly on pituitary corticotrophs to stimulate the release of Adrenocorticotropic hormone (ACTH).[21]

-

Gonadotrophs: PACAP directly affects gonadotrophs, influencing the secretion and gene expression of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] It can act as both a classical releasing factor and a local autocrine/paracrine regulator within the pituitary to modulate gonadotropin synthesis.[4]

-

Somatotrophs: PACAP stimulates the release of Growth Hormone (GH) and increases GH mRNA levels.[22] This effect is mediated through the complex interplay of both the cAMP and PLC pathways.[22]

-

Lactotrophs and Other Cell Types: Studies in various species have shown that PACAP can stimulate the release of Prolactin (PRL) and Somatolactin (SL), often involving an increase in intracellular calcium.[23]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on PACAP's effects in pituitary and related cell models.

Table 1: PACAP-Induced Changes in Intracellular Messengers

| Cell Type/Model | PACAP Isoform | Concentration | Parameter Measured | Result | Reference |

|---|---|---|---|---|---|

| Human Nonfunctioning Pituitary Adenomas | PACAP-38 | 0.1-10 nM | cAMP Efflux | Increase from 12 to 73.2 pmol/well (P < 0.01) | [17] |

| Human Nonfunctioning Pituitary Adenomas | PACAP-38 | 1 nM - 10 µM | Intracellular Ca2+ [Ca2+]i | Increase from 110 to 151 nM (P < 0.05) in 7/14 tumors | [17] |

| Cultured Rat Hypothalamic Neurons | PACAP-38 | 3 nM | CRH hnRNA Expression | Maximal induction | [19] |

| E10.5 Hindbrain Neuroepithelial Cells | PACAP | 10⁻⁷ M | cAMP Production | >20-fold increase | [15] |

| Cultured Rat Astrocytes (Type-2) | PACAP-38 | ED50 = 2.89 nM | [Ca2+]i Increase | Dose-dependent increase |[24] |

Table 2: PACAP Effects on Gene and Protein Expression

| Cell Type/Model | PACAP Isoform | Concentration | Parameter Measured | Result | Reference |

|---|---|---|---|---|---|

| Rat Hypothalamic PVN (i.c.v. injection) | PACAP | 4 µg/kg | CRH mRNA | 22% increase | [21] |

| Primary Sympathetic Neurons | PACAP | 100 nM | Akt Phosphorylation | ~2.5-fold increase at 4-6 hours | [18] |

| Astroglial Cultures | PACAP-38 | 10⁻⁷ M (72h) | GLT-1 mRNA | 1.8-fold increase | [25] |

| Astroglial Cultures | PACAP-38 | 10⁻⁷ M (72h) | GLAST mRNA | 1.3-fold increase | [25] |

| Cultured Tilapia Astrocytes | PACAP-38 | 1 nM (4h) | tPACAP(38) Expression | Significant stimulation |[26] |

Key Experimental Protocols

This section outlines generalized methodologies for studying PACAP signaling, based on common practices cited in the literature.

Pituitary Cell Culture

-

Primary Culture: Anterior pituitaries are dissected from rodents (e.g., rats) and enzymatically dispersed using agents like trypsin or collagenase. Cells are then plated on culture dishes coated with an extracellular matrix component (e.g., poly-L-lysine). Cultures are maintained in a defined medium (e.g., DMEM) supplemented with serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Lines: Immortalized pituitary cell lines, such as AtT-20 (corticotroph origin) or LβT2 (gonadotroph origin), are commonly used. They are cultured according to supplier recommendations, typically in DMEM with 10% fetal bovine serum.

Measurement of Intracellular cAMP

-

Protocol:

-

Pituitary cells are seeded in multi-well plates and grown to near confluence.

-

Cells are pre-incubated for 15-30 minutes in a buffer (e.g., Krebs-Ringer) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Cells are stimulated with various concentrations of PACAP (1-38) for a defined period (e.g., 15-60 minutes) at 37°C.

-

The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a buffer from a commercial kit).

-

Intracellular cAMP levels in the cell lysates are quantified using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.

-

Intracellular Calcium ([Ca2+]i) Imaging

-

Protocol:

-

Pituitary cells are cultured on glass coverslips.

-

Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in a physiological salt solution.

-

The coverslip is mounted onto a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cells are continuously perfused with a buffer. Baseline fluorescence is recorded.

-

PACAP (1-38) is added to the perfusion buffer at the desired concentration, and changes in fluorescence are recorded over time.

-

The Fura-2 fluorescence is measured by alternately exciting the dye at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.

-

Western Blotting for Protein Phosphorylation (e.g., p-ERK, p-CREB)

-

Protocol:

-

Cells are serum-starved for several hours to reduce basal phosphorylation levels.

-

Cells are treated with PACAP (1-38) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The stimulation is stopped by placing the culture dish on ice and rapidly lysing the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for the total protein (e.g., anti-total ERK1/2) to confirm equal protein loading.

-

Conclusion

PACAP (1-38) is a master regulator of pituitary function, acting through a sophisticated network of signaling pathways. Its ability to activate both the adenylyl cyclase and phospholipase C cascades via the PAC1 receptor allows for a highly integrated and context-dependent regulation of hormone synthesis and secretion. Understanding the intricacies of these pathways, from receptor binding to downstream gene regulation, is essential for elucidating the complex neuroendocrine control of homeostasis and for identifying novel therapeutic targets for pituitary-related disorders. This guide provides a foundational framework of the core mechanisms, quantitative effects, and experimental approaches necessary for advancing research in this field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between Two Different G Protein-Coupled Receptors in Reproductive Hormone-Producing Cells: The Role of PACAP and Its Receptor PAC1R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]

- 6. Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 10. Receptors for pituitary adenylate cyclase-activating polypeptide: comparison with vasoactive intestinal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target | PLOS One [journals.plos.org]

- 17. Mechanism of action of pituitary adenylate cyclase-activating polypeptide (PACAP) in human nonfunctioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Controls Stimulus-Transcription Coupling in the Hypothalamic-Pituitary-Adrenal Axis to Mediate Sustained Hormone Secretion During Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pituitary adenylate cyclase-activating polypeptide (PACAP): a master regulator in central and peripheral stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of pituitary adenylate cyclase-activating polypeptide (PACAP) on corticotropin-releasing hormone (CRH) gene expression in the rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Effect of pituitary adenylate cyclase-activating polypeptide (PACAP) on prolactin and somatolactin release from the goldfish pituitary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pituitary adenylate cyclase-activating polypeptide (PACAP) mobilizes intracellular free calcium in cultured rat type-2, but not type-1, astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pituitary adenylate cyclase-activating polypeptide (PACAP) regulates the expression of PACAP in cultured tilapia astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PACAP (1-38) Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) to its receptors. It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the primary signaling pathways involved.

Introduction to PACAP and its Receptors

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms: a 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27).[1] These peptides are members of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily and play crucial roles in a wide range of physiological processes. The biological effects of PACAP are mediated through three distinct G protein-coupled receptors (GPCRs):

-

PAC1 Receptor (PAC1R): This receptor exhibits a significantly higher affinity for PACAP (both PACAP-38 and PACAP-27) than for the related peptide, VIP. This selectivity makes the PAC1R the primary receptor for mediating the specific physiological actions of PACAP.

-

VPAC1 Receptor (VPAC1R): This receptor binds both PACAP and VIP with similarly high affinity.

-

VPAC2 Receptor (VPAC2R): Similar to VPAC1R, this receptor also shows high and roughly equal affinity for both PACAP and VIP.

The differential binding affinities of these receptors for PACAP and VIP are fundamental to their distinct physiological roles and are a key consideration in the development of selective therapeutic agents.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development. It is typically quantified using the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of PACAP (1-38) and related ligands for the three PACAP receptor subtypes.

| Ligand | Receptor | Species | Cell Line | Binding Value (nM) | Value Type | Reference |

| PACAP (1-38) | PAC1 | Rat | CHO | 4 | IC50 | [2] |

| PACAP (1-38) | VPAC1 | Rat | CHO | 2 | IC50 | [2] |

| PACAP (1-38) | VPAC2 | Human | CHO | 1 | IC50 | [2] |

| PACAP (1-38) | PAC1 | Human | - | ~0.5 | Kd | [3] |

| VIP | PAC1 | Human | - | ~500 | Kd | [3] |

| PACAP (1-38) | VPAC1 | Human | - | ~1 | Kd | [3] |

| VIP | VPAC1 | Human | - | ~1 | Kd | [3] |

| PACAP (1-38) | VPAC2 | Human | - | ~1 | Kd | [3] |

| VIP | VPAC2 | Human | - | ~1 | Kd | [3] |

| PACAP (6-38) | PAC1 | Rat | CHO | 30 | IC50 | [2] |

| PACAP (6-38) | VPAC1 | Rat | CHO | 600 | IC50 | [2] |

| PACAP (6-38) | VPAC2 | Human | CHO | 40 | IC50 | [2] |

| PACAP (1-27) | PAC1 | Rat | CHO | 3 | IC50 | [2] |

| PACAP (1-27) | VPAC1 | Rat | CHO | 2 | IC50 | [2] |

| PACAP (1-27) | VPAC2 | Human | CHO | 5 | IC50 | [2] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard and powerful method for characterizing the interaction between a ligand and its receptor. A common approach is the competition binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Materials

-

Cell Membranes: Preparations from cell lines stably overexpressing the human PAC1, VPAC1, or VPAC2 receptor.

-

Radioligand: Typically [¹²⁵I]PACAP-27, with a high specific activity (~2200 Ci/mmol).[1]

-

Unlabeled Ligand (Competitor): PACAP (1-38) or other test compounds.

-

Non-Specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled PACAP-38.[1]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates (low protein binding), scintillation counter, and a cell harvester with glass fiber filters.

Procedure

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend it in ice-cold binding buffer to a final protein concentration of approximately 5-20 µg per well.[1]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of binding buffer, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[1]

-

Non-Specific Binding (NSB): Add 50 µL of unlabeled PACAP-38 (final concentration 1 µM), 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[1]

-

Competitor Wells: Add 50 µL of each dilution of the unlabeled test compound, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[1]

-

-

Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter. The data will be in Counts Per Minute (CPM).[1]

Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki (optional): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon ligand binding, PACAP receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve the activation of heterotrimeric G proteins, specifically Gs and Gq.

Gs-Coupled Signaling Pathway

All three PACAP receptors (PAC1, VPAC1, and VPAC2) couple to the Gs protein.[4] This coupling initiates a cascade that is central to many of the physiological effects of PACAP.

Caption: Gs-coupled signaling pathway of PACAP receptors.

Gq-Coupled Signaling Pathway

In addition to Gs coupling, the PAC1 receptor, and to some extent VPAC1 and VPAC2, can also couple to the Gq protein.[4] This leads to the activation of the phospholipase C pathway.

Caption: Gq-coupled signaling pathway of the PAC1 receptor.

Logical Relationship of Receptor Binding and Selectivity

The distinct binding profiles of PACAP and VIP for the PACAP receptor subtypes form the basis of their selective physiological effects. This selectivity is a key concept for understanding their function and for the rational design of receptor-specific drugs.

Caption: Logical relationship of ligand binding and receptor selectivity.

Conclusion

A thorough understanding of the binding affinity and selectivity of PACAP (1-38) for its receptors is paramount for researchers in neuroscience, endocrinology, and pharmacology, as well as for professionals engaged in drug discovery and development. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this guide offer a solid foundation for further investigation into the complex biology of the PACAP system and for the development of novel therapeutics targeting these important receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US20160376363A1 - Use of anti-pacap antibodies and antigen binding fragments thereof for treatment, prevention, or inhibition of photophobia - Google Patents [patents.google.com]

- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors | MDPI [mdpi.com]

The Multifaceted Roles of PACAP (1-38) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with a significant and diverse presence in the central nervous system (CNS).[1][2] As a neurotransmitter, neuromodulator, and neurotrophic factor, PACAP-38 is integral to a vast array of neuronal processes, from embryonic development to the maintenance of homeostasis in the adult brain.[3][4][5] Its potent neuroprotective and neurotrophic effects have positioned it as a promising therapeutic target for a range of neurological and psychiatric disorders.[6][7][8] This technical guide provides an in-depth exploration of the core biological functions of PACAP-38 in the CNS, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Biological Functions of PACAP (1-38) in the CNS

PACAP-38 exerts its influence in the CNS through its interaction with three primary G protein-coupled receptors: the PACAP-specific PAC1 receptor (PAC1R), and two receptors it shares with the structurally similar Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[1][9] The neuroprotective and neurotrophic actions of PACAP are predominantly mediated through the PAC1 receptor.[1][7]

Neuroprotection and Neurotrophic Effects

PACAP-38 is a potent neuroprotective agent, shielding neurons from a variety of insults including ischemia, oxidative stress, and excitotoxicity.[3][10] It promotes neuronal survival by inhibiting apoptotic pathways, in part by suppressing the activation of caspase-3.[11][12] Furthermore, PACAP-38 fosters neurotrophic support through several mechanisms:

-

Direct Neuronal Survival: PACAP-38 directly promotes the survival of various neuronal populations, including cortical neurons, cerebellar granule cells, and dopaminergic neurons.[10][11]

-

Modulation of Glial Cells: It influences glial cells to release neurotrophic factors and control inflammatory responses, creating a more favorable environment for neuronal health.[11][13]

-

Induction of Neurotrophic Factors: PACAP-38 stimulates the expression of other neuroprotective genes, such as Brain-Derived Neurotrophic Factor (BDNF).[11][14]

Neurodevelopment

During embryonic development, PACAP-38 plays a crucial role in shaping the nervous system.[1][3] It is involved in:

-

Neuronal Proliferation and Differentiation: PACAP-38 influences the proliferation of neuronal progenitor cells and their differentiation into mature neurons and astrocytes.[1][14][15]

-

Neuronal Migration and Axon Growth: It guides the migration of developing neurons and promotes the growth and elongation of axons.[1][3]

Neurotransmission and Synaptic Plasticity

In the mature CNS, PACAP-38 functions as a neuromodulator, influencing synaptic transmission and plasticity.[5][16] It can enhance neuronal excitability and has been shown to modulate both excitatory and inhibitory neurotransmission.[16][17] PACAP-38 is also implicated in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[18]

Quantitative Data on PACAP (1-38) and its Receptors

The following tables summarize key quantitative data related to the interaction of PACAP-38 with its receptors in the CNS.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |

| PACAP-38 | PAC1 | Various | ~0.5 | [9][19] |

| PACAP-27 | PAC1 | Various | ~0.5 | [9] |

| VIP | PAC1 | Various | >500 | [9][19] |

| PACAP-38 | VPAC1 | Various | ~0.5 | [19] |

| VIP | VPAC1 | Various | ~0.5 | [9] |

| PACAP-38 | VPAC2 | Various | ~0.5 | [9] |

| VIP | VPAC2 | Various | ~0.5 | [9] |

Table 2: Functional Potency (EC50/IC50 Values)

| Agonist/Antagonist | Assay | Cell Line/Tissue | EC50/IC50 (nM) | Reference |

| PACAP-38 | Adenylyl Cyclase Stimulation | - | IC50 = 2 | [20] |

| PACAP-38 | Neuronal Differentiation | SH-SY5Y cells | EC50 = 0.7 (pERK), 1.5 (p-p38) | [21] |

| PACAP-38 | Increased sEPSC Frequency | Ciliary Ganglion Neurons | EC50 = 6.4 | [22][23] |

| PACAP-38 | Increased sEPSC Amplitude | Ciliary Ganglion Neurons | EC50 = 6.9 | [22][23] |

| PACAP-38 | Cerebellar Granule Neuron Survival | Rat Cerebellar Granule Neurons | EC50 = 5 | [24] |

Signaling Pathways of PACAP (1-38) in the CNS

PACAP-38 initiates a cascade of intracellular signaling events upon binding to its receptors. The PAC1 receptor, in particular, can couple to multiple G proteins, leading to the activation of diverse downstream pathways.[16]

Canonical Gαs/Adenylyl Cyclase/PKA Pathway

The most well-characterized pathway involves the coupling of the PAC1 receptor to Gαs, which activates adenylyl cyclase (AC).[17] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][11] The cAMP/PKA pathway is crucial for many of PACAP-38's neurotrophic and neuroprotective effects.[11]

PACAP-38 Gαs/PKA Signaling Pathway

Gαq/Phospholipase C/PKC Pathway

Certain splice variants of the PAC1 receptor can also couple to Gαq, activating Phospholipase C (PLC).[11][17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is involved in modulating neuronal excitability and differentiation.[16][25]

PACAP-38 Gαq/PLC Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathways

PACAP-38 can also activate several Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2, p38 MAPK, and JNK pathways.[11][25] These pathways are crucial for neuronal survival, differentiation, and plasticity.[11][25] The activation of MAPK pathways can occur downstream of both cAMP/PKA and PLC/PKC signaling, as well as through other mechanisms like β-arrestin recruitment.[16]

Experimental Protocols

This section outlines general methodologies for key experiments used to study the biological functions of PACAP-38 in the CNS.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of PACAP-38 to its receptors in a given tissue or cell line.

Methodology:

-

Membrane Preparation: Homogenize CNS tissue or cultured cells in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Radioligand Binding: Incubate the membrane preparation with increasing concentrations of a radiolabeled PACAP analog (e.g., 125I-PACAP-27 or 125I-PACAP-38).

-

Competition Binding: In parallel, perform competition assays by incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled PACAP-38 or other competing ligands.

-

Separation and Counting: Separate the bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from saturation binding experiments and IC50 values from competition binding experiments.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of PACAP-38 on the production of the second messenger cAMP.

Methodology:

-

Cell Culture and Treatment: Culture appropriate neuronal or glial cells and treat them with varying concentrations of PACAP-38 for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Plot the cAMP concentration against the PACAP-38 concentration to determine the EC50 for cAMP production.

Neuronal Survival and Apoptosis Assays

Objective: To assess the neuroprotective effects of PACAP-38 against various toxic insults.

Methodology:

-

Primary Neuronal Culture: Isolate and culture primary neurons from specific brain regions (e.g., cortex, hippocampus, cerebellum).

-

Induction of Apoptosis: Expose the neuronal cultures to an apoptotic stimulus, such as serum deprivation, oxidative stress (e.g., H2O2), or an excitotoxin (e.g., glutamate).

-

PACAP-38 Treatment: Co-treat the cultures with the apoptotic stimulus and varying concentrations of PACAP-38.

-

Assessment of Cell Viability: Quantify neuronal survival using methods such as:

-

MTT or MTS assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures lactate dehydrogenase release from damaged cells.

-

Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

-

-

Assessment of Apoptosis: Measure markers of apoptosis, such as:

-

TUNEL staining: Detects DNA fragmentation.

-

Caspase-3 activity assay: Measures the activity of the key executioner caspase.

-

Western blotting for apoptotic proteins: Analyze the expression of proteins like Bcl-2, Bax, and cleaved caspase-3.

-

Behavioral Analyses in Animal Models

Objective: To evaluate the in vivo effects of PACAP-38 on CNS functions such as learning, memory, anxiety, and motor coordination.

Methodology:

-

Animal Models: Utilize appropriate animal models, including wild-type animals, PACAP knockout mice, or models of neurological diseases.

-

Drug Administration: Administer PACAP-38 or its antagonists via various routes, such as intracerebroventricular (ICV), intraperitoneal (IP), or intranasal delivery.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess different CNS functions. Examples include:

-

Morris Water Maze or Radial Arm Maze: For learning and memory.

-

Elevated Plus Maze or Open Field Test: For anxiety-like behavior.

-

Rotarod Test: For motor coordination and balance.

-

Forced Swim Test or Tail Suspension Test: For depression-like behavior.

-

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of different treatment groups.

General Workflow for Studying PACAP-38 Neuroprotection

Conclusion

PACAP-38 is a critical regulator of a multitude of functions within the central nervous system. Its profound neuroprotective and neurotrophic properties, coupled with its roles in neurodevelopment and synaptic plasticity, underscore its importance in both health and disease. The intricate signaling pathways activated by PACAP-38 offer numerous points for potential therapeutic intervention. A thorough understanding of its biological functions, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research and development efforts aimed at harnessing the therapeutic potential of this remarkable neuropeptide for the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 5. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. Review on the protective effects of PACAP in models of neurodegenerative diseases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PACAP: A master regulator of neuroendocrine stress circuits and the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]

- 13. VIP and PACAP: neuropeptide modulators of CNS inflammation, injury, and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review on PACAP-Induced Transcriptomic and Proteomic Changes in Neuronal Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pleiotropic functions of PACAP in the CNS: neuroprotection and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Behavioral role of PACAP signaling reflects its selective distribution in glutamatergic and GABAergic neuronal subpopulations | eLife [elifesciences.org]

- 18. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. rndsystems.com [rndsystems.com]

- 21. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PACAP/PAC1R signaling modulates acetylcholine release at neuronal nicotinic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. unifr.ch [unifr.ch]

- 24. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of PACAP (1-38) and PACAP (1-27): Physiological Effects, Receptor Engagement, and Signaling Cascades

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary bioactive forms: PACAP (1-38) and PACAP (1-27).[1][2] These peptides play crucial roles in a vast array of physiological processes, from neurotransmission and neuroprotection to metabolic regulation and immune responses. While both isoforms share a significant portion of their amino acid sequence and can activate common receptors, emerging evidence highlights subtle yet significant differences in their receptor affinity, signaling pathway activation, and ultimate physiological effects. This technical guide provides a comprehensive comparison of PACAP (1-38) and PACAP (1-27), presenting quantitative data on their receptor interactions, detailing key experimental methodologies for their study, and visualizing their intricate signaling networks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to unravel the complex biology of PACAP and harness its therapeutic potential.

Introduction

Isolated from the ovine hypothalamus, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[3][4] Alternative processing of the PACAP precursor protein gives rise to two amidated forms: a 38-amino acid peptide, PACAP (1-38), and a C-terminally truncated 27-amino acid version, PACAP (1-27).[1][2][5] PACAP (1-38) is the more abundant form in neuronal tissues.[2] Both peptides exert their effects by binding to a class of G protein-coupled receptors (GPCRs), namely the PAC1 receptor (PAC1R) and the two VIP receptors, VPAC1 and VPAC2.[2][3][4] While both PACAP isoforms and VIP bind to VPAC1 and VPAC2 with similar high affinity, PAC1R displays a significantly higher affinity for PACAP (1-38) and PACAP (1-27) over VIP.[2][6] This differential receptor affinity and the existence of multiple PAC1R splice variants contribute to the diverse and sometimes distinct physiological roles of the two PACAP isoforms.

Comparative Physiological Effects

The physiological actions of PACAP (1-38) and PACAP (1-27) are widespread, impacting numerous organ systems. While many of their effects overlap, key differences have been observed, particularly in the duration and potency of their actions.

Central Nervous System

In the central nervous system, both PACAP isoforms are implicated in neurodevelopment, neuroprotection, and the regulation of learning and memory.[1][7] They have been shown to promote neuronal survival and differentiation.[1]

Respiratory System

Both PACAP (1-27) and PACAP (1-38) act as potent bronchodilators by inhibiting airway smooth muscle tone.[8] However, the inhibitory effect of PACAP (1-38) is more sustained both in vitro and in vivo compared to PACAP (1-27).[8]

Cardiovascular System

Both isoforms induce vasodilation.[3] However, when administered in the airways for bronchodilatory purposes, neither PACAP (1-27) nor PACAP (1-38) appears to cause significant cardiovascular side effects.[8]

Metabolic Regulation

PACAP peptides play a significant role in regulating food intake and metabolism. Both PACAP (1-38) and PACAP (1-27) have been shown to reduce food consumption in a dose-dependent manner.[9] Their anorexigenic effects are mediated, at least in part, through the PAC1 receptor.[9] Furthermore, both isoforms can stimulate insulin secretion.[4]

Immune System

PACAP (1-38) has demonstrated anti-inflammatory properties by enhancing phagocytosis in macrophages and inhibiting the release of the pro-inflammatory cytokine interleukin-2 in lymphocytes.[8]

Receptor Binding and Activation: A Quantitative Comparison

The differential effects of PACAP (1-38) and PACAP (1-27) can be partially attributed to their interactions with the PAC1, VPAC1, and VPAC2 receptors. The PAC1 receptor, in particular, exhibits a preference for PACAP over VIP.[2][6]

| Ligand | Receptor | Cell Type | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Reference |

| PACAP (1-38) | PAC1 | Rat PAC1 transfected cells | ~3 nM (IC50) | 0.36 ± 0.11 nM (cAMP elevation) | [10] |

| PACAP (1-27) | PAC1 | Rat PAC1 transfected cells | 3 nM (IC50) | 0.31 ± 0.04 nM (cAMP elevation) | [10] |

| PACAP (1-38) | PAC1 | Primary TG glia | - | ~3-fold more potent than PACAP-27 (cAMP) | [11] |

| PACAP (1-27) | PAC1 | Primary TG glia | - | - | [11] |

| PACAP (1-38) | PAC1 | Primary TG neurons | - | Equiponent to PACAP-27 (cAMP) | [11] |

| PACAP (1-27) | PAC1 | Primary TG neurons | - | Equiponent to PACAP-38 (cAMP) | [11] |

| PACAP (1-38) | VPAC1 | - | Similar to VIP | - | [2] |

| PACAP (1-27) | VPAC1 | - | Similar to VIP | - | [2] |

| PACAP (1-38) | VPAC2 | - | Similar to VIP | - | [2] |

| PACAP (1-27) | VPAC2 | - | Similar to VIP | - | [2] |

Note: The table summarizes available quantitative data. Direct comparative studies across all receptors and cell types are limited. TG refers to trigeminal ganglia.

Signaling Pathways: Common and Divergent Mechanisms

Upon receptor binding, PACAP (1-38) and PACAP (1-27) activate intracellular signaling cascades, primarily through the coupling of their receptors to G proteins. The most well-characterized pathways involve the activation of adenylyl cyclase (AC) and phospholipase C (PLC).

The Adenylyl Cyclase/cAMP/PKA Pathway

Both PACAP isoforms potently activate the AC/cAMP/Protein Kinase A (PKA) pathway through Gs protein coupling.[3][12] This is considered a major signaling route for many of their physiological effects, including the stimulation of growth hormone secretion.[12]

The Phospholipase C/IP/PKC Pathway

The PAC1 receptor can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[3] PLC activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[3] Studies suggest that PACAP (1-38) may have a more pronounced effect on the PLC pathway compared to PACAP (1-27) in certain cell types.[12] For instance, in porcine somatotropes, the activation of the PLC route plays a minor but significant role in mediating the effects of PACAP (1-38).[12]

Other Signaling Cascades

PACAP receptor activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is important for neuronal survival and differentiation.[1][10]

Diagrams of Signaling Pathways

References

- 1. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.pan.pl [journals.pan.pl]

- 6. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]

- 7. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]

- 8. Bronchodilation by pituitary adenylate cyclase-activating peptide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Role of PACAP (1-38) in the Expression of Neurotrophic Factors: A Technical Guide

Executive Summary: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions.[1] A substantial body of evidence highlights its critical role in modulating neuronal survival, differentiation, and plasticity, largely through its ability to regulate the expression of key neurotrophic factors.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms by which PACAP (1-38) governs the expression of neurotrophic factors, with a primary focus on Brain-Derived Neurotrophic Factor (BDNF). It details the core signaling pathways, presents quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the underlying biological processes to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to PACAP (1-38)

Pituitary Adenylate Cyclase-Activating Polypeptide is a highly conserved neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) family.[4][5] The 38-amino acid form, PACAP (1-38), is the predominant version in the brain and exerts its biological effects by binding to three main G-protein coupled receptors (GPCRs): the PACAP-specific PAC1 receptor and two receptors it shares with VIP, VPAC1 and VPAC2.[4][6] The PAC1 receptor, which binds PACAP with up to 1000-fold higher affinity than VIP, is predominantly expressed in the central nervous system and is coupled to both Gαs and Gαq proteins, allowing it to activate multiple intracellular signaling cascades.[6][7] These signaling pathways are central to PACAP's roles in neurodevelopment, neuroprotection, and the regulation of gene expression.[3][8]

PACAP-Mediated Regulation of Neurotrophic Factors

PACAP's neurotrophic effects are significantly mediated by its ability to control the synthesis and release of other neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF)

BDNF is the most well-documented neurotrophic factor regulated by PACAP. Multiple studies have demonstrated that PACAP (1-38) robustly induces the expression of BDNF in various neuronal cell types, including cortical and hippocampal neurons.[9][10][11] This induction is critical for PACAP's neuroprotective effects against excitotoxicity and apoptosis.[11] For instance, in primary cultures of rat cerebral cortex, PACAP (1-38) prevents the reduction of BDNF protein expression caused by NMDA-induced excitotoxicity or serum deprivation-induced apoptosis.[11] The neuroprotective effect of PACAP was abolished when cultures were preincubated with an anti-BDNF antiserum, indicating that BDNF expression is a necessary downstream event for PACAP's survival-promoting activity.[11] Furthermore, chronic stress has been shown to increase both PACAP and BDNF mRNA expression in the bed nucleus of the stria terminalis (BNST), suggesting a coordinated role in stress-induced neural plasticity.[12]

Other Neurotrophic and Growth Factors

The influence of PACAP on other neurotrophic factors is less pronounced or more context-dependent.

-

Nerve Growth Factor (NGF): While PACAP and NGF can synergistically increase PACAP gene expression in PC12h cells, PACAP itself does not appear to stimulate NGF production in cultured rat astrocytes.[13][14] Some studies indicate that PACAP can activate TrkA, the NGF receptor, but this occurs over a longer time course than direct receptor binding.[15]

-

Glial-Derived Factors: In cultured astrocytes, PACAP (1-38) has been shown to stimulate the expression of mRNAs encoding the glial glutamate transporters GLT-1 and GLAST, which are crucial for neuroprotection by clearing excess glutamate.[7]

Core Signaling Pathways in Neurotrophic Factor Induction

PACAP (1-38) utilizes several distinct, sometimes overlapping, signaling cascades to induce neurotrophic factor expression. These pathways are primarily initiated by the activation of the PAC1 receptor.

The Canonical cAMP/PKA/CREB Pathway

This is the most extensively characterized pathway for PACAP-mediated gene expression. Binding of PACAP to the Gαs-coupled PAC1 receptor activates adenylyl cyclase, leading to a rapid and potent increase in intracellular cyclic AMP (cAMP).[16][17] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP Response Element-Binding Protein) at its Serine-133 residue.[18][19] Phosphorylated CREB (pCREB) translocates to the nucleus, binds to cAMP Response Elements (CRE) in the promoter regions of target genes, and initiates their transcription.[4][16][20] Genes for neurotrophic factors, particularly BDNF, are well-known targets of CREB-mediated transcription.[16][19]

MAPK/ERK and PLC/PKC Pathways

In addition to the cAMP pathway, PACAP can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[8][21] This can occur through PKA-dependent mechanisms or via a PKA-independent, cAMP-mediated activation of Exchange protein directly activated by cAMP (Epac).[22] PAC1 receptor coupling to Gαq can also activate Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC), which can further modulate ERK signaling.[7][8] The ERK pathway is critically involved in mediating the neurotrophic effects of PACAP, such as neurite outgrowth and neuronal differentiation.[2][21][22]

RACK1-Mediated Nuclear Translocation

A specific mechanism linking PACAP to BDNF expression involves the scaffolding protein RACK1 (Receptor for Activated C Kinase 1).[9][15] In hippocampal neurons, RACK1 binds to the NR2B subunit of the NMDA receptor.[9] Upon PACAP stimulation and subsequent activation of the cAMP/PKA pathway, RACK1 is released from the NMDA receptor complex.[9][15] This freed RACK1 then translocates to the nucleus, where it directly regulates the expression of the BDNF gene.[6][9] This pathway provides a direct link between PACAP signaling and the transcriptional machinery for BDNF, independent of CREB phosphorylation.

Quantitative Analysis of PACAP's Effects

The effects of PACAP (1-38) on neurotrophic factor expression and signaling components have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Effect of PACAP (1-38) on Neurotrophic Factor and Related Gene Expression

| Target Gene | Cell/Tissue Type | PACAP Conc. | Duration | Fold Change / Effect | Source |

|---|---|---|---|---|---|

| BDNF mRNA | Dorsolateral BNST (in vivo, chronic stress) | N/A | 7 days | ~3-fold increase vs. control | [12] |

| BDNF mRNA | Primary cortical neurons | 10 & 100 nM | 6 hours | Significant dose-dependent increase | [23] |

| BDNF mRNA | Primary cortical neurons | 10 & 100 nM | 48-72 hours | Maintained elevated levels | [23] |

| BDNF Protein | Primary cortical neurons (NMDA injury model) | Subnanomolar | N/A | Prevents ~28% reduction | [11] |

| BDNF Protein | Primary cortical neurons (serum deprivation) | Subnanomolar | N/A | Prevents ~93% reduction | [11] |

| GLT-1 mRNA | Cultured astrocytes | 100 nM | 72 hours | 1.8 ± 0.3-fold increase | [7] |

| GLAST mRNA | Cultured astrocytes | 100 nM | 72 hours | 1.3 ± 0.1-fold increase |[7] |

Table 2: Effect of PACAP (1-38) on Intracellular Signaling Components

| Target Molecule | Cell Type | PACAP Conc. | Duration | Effect | Source |

|---|---|---|---|---|---|

| cAMP | E10.5 hindbrain neuroepithelial cells | 100 nM | N/A | >20-fold increase | [17] |

| CREB Activation | NS-1 cells | 100 nM | 6 hours | 492 ± 11% of basal activity | [18] |

| pCREB | PVN CRH neurons (in vivo) | 150-300 pmol | 15-30 min | Robust phosphorylation | [4][20] |

| Axon Length | Primary hippocampal neurons | 10 nM | 3 days | Significant increase, comparable to 2 nM BDNF |[24] |

Key Experimental Methodologies

Investigating the role of PACAP in neurotrophic factor expression involves a range of standard and specialized molecular biology techniques.

Cell Culture and Treatment

-

Cell Models: Common in vitro models include primary neuronal cultures (e.g., from rat cortex or hippocampus) and neuronal-like cell lines such as human SH-SY5Y neuroblastoma and rat pheochromocytoma PC12 cells.[2][11][21] Primary astrocytes are used for studying glial-specific effects.[7]

-

PACAP Administration: PACAP (1-38) is typically dissolved in a vehicle like water or culture medium and applied to cells at concentrations ranging from picomolar to 100 nM.[7][23]

-

Inhibitor Studies: To dissect signaling pathways, specific pharmacological inhibitors are used. Common examples include H-89 or KT5720 to block PKA, PD98059 or U0126 to block the MEK/ERK pathway, and K252a to inhibit Trk receptors.[15][18][22]

Measurement of Gene and Protein Expression

-

Quantitative PCR (qPCR): This is the gold-standard method for quantifying mRNA levels of neurotrophic factors (e.g., BDNF) and their receptors. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers with a fluorescent dye (e.g., SYBR Green) for real-time detection.[12][23]

-

Western Blotting: This technique is used to measure the total and phosphorylated levels of key signaling proteins (e.g., CREB, ERK, Akt). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target protein and its phosphorylated form, followed by a secondary antibody for detection.[18][25]

-

ELISA: Enzyme-Linked Immunosorbent Assay can be used to quantify the concentration of secreted neurotrophic factors like BDNF in the cell culture medium.[23]

Analysis of Signaling Pathway Activation

-

cAMP Assays: Intracellular cAMP levels are measured using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[17][26]

-

Reporter Gene Assays: To measure the transcriptional activity of pathways like the CREB pathway, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with specific response elements (e.g., CRE). An increase in reporter gene expression following PACAP treatment indicates activation of the pathway.[16][18]

Conclusion and Future Directions

PACAP (1-38) is a potent upstream regulator of neurotrophic factor expression, primarily acting to induce BDNF synthesis and release. This function is mediated through a network of signaling pathways, with the cAMP/PKA/CREB cascade being the most prominent, complemented by the MAPK/ERK and RACK1-dependent mechanisms. The ability of PACAP to orchestrate these pro-survival and plasticity-related genetic programs underscores its therapeutic potential for neurodegenerative diseases and psychiatric disorders.

Future research should focus on elucidating the cell-type and context-specificity of PACAP signaling to better understand how a single peptide can elicit diverse downstream effects. The development of PAC1 receptor-specific agonists and antagonists with improved pharmacokinetic properties is crucial for translating the neuroprotective promise of PACAP into viable clinical therapies. Furthermore, exploring the crosstalk between PACAP-initiated pathways and those of other growth factors will be essential for designing effective combination therapies for complex neurological conditions.

References

- 1. PACAP orchestration of stress-related responses in neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP) Promotes Both Survival and Neuritogenesis in PC12 Cells through Activation of Nuclear Factor κB (NF-κB) Pathway: INVOLVEMENT OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK), CALCIUM, AND c-REL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between constitutive and acute gene regulation, and physiological and behavioral responses, mediated by the neuropeptide PACAP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pituitary adenylate cyclase-activating polypeptide (PACAP) mimics neuroendocrine and behavioral manifestations of stress: Evidence for PKA-mediated expression of the corticotropin-releasing hormone (CRH) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PACAP regulates neuroendocrine and behavioral stress responses via CRF-containing neurons of the rat hypothalamic paraventricular nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]

- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Link Between PACAP Signalling and Hyaluronic Acid Production in Melanoma Progression [mdpi.com]

- 9. Pituitary adenylate cyclase-activating polypeptide (PACAP(1-38)) enhances N-methyl-D-aspartate receptor function and brain-derived neurotrophic factor expression via RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BDNF mediates the neuroprotective effect of PACAP-38 on rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic stress increases pituitary adenylate cyclase-activating peptide (PACAP) and brain-derived neurotrophic factor (BDNF) mRNA expression in the bed nucleus of the stria terminalis (BNST): roles for PACAP in anxiety-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pituitary adenylate cyclase-activating polypeptide (PACAP) is a regulator of astrocytes: PACAP stimulates proliferation and production of interleukin 6 (IL-6), but not nerve growth factor (NGF), in cultured rat astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sdbonline.org [sdbonline.org]

- 16. Pituitary adenylate cyclase-activating peptide induces long-lasting neuroprotection through the induction of activity-dependent signaling via the cyclic AMP response element-binding protein-regulated transcription co-activator 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neural tube expression of pituitary adenylate cyclase-activating peptide (PACAP) and receptor: Potential role in patterning and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pituitary adenylate cyclase-activating polypeptide (PACAP) mimics neuroendocrine and behavioral manifestations of stress: Evidence for PKA-mediated expression of the corticotropin-releasing hormone (CRH) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. PACAP Enhances Axon Outgrowth in Cultured Hippocampal Neurons to a Comparable Extent as BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. PACAP type I receptor transactivation is essential for IGF-1 receptor signalling and antiapoptotic activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PACAP (1-38) Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) gene, ADCYAP1. It delves into the transcriptional control, signaling pathways, and hormonal modulation of PACAP expression, supported by quantitative data and detailed experimental protocols.

Introduction to PACAP and its Gene, ADCYAP1

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), encoded by the ADCYAP1 gene, is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] It is a member of the vasoactive intestinal peptide (VIP)-secretin-glucagon superfamily of peptides and is highly conserved across species.[2] PACAP plays crucial roles as a neurotransmitter, neuromodulator, and neurotrophic factor, influencing a wide array of physiological processes including neurodevelopment, stress responses, and metabolic regulation.[2][3] The expression of the ADCYAP1 gene is tightly regulated in a tissue-specific and stimulus-dependent manner, making it a key area of investigation for understanding its diverse biological functions and its implications in various pathological states.

Transcriptional Regulation of the ADCYAP1 Gene

The transcriptional activity of the ADCYAP1 gene is controlled by a complex interplay of cis-regulatory elements within its promoter region and the trans-acting factors that bind to them.

Promoter Structure and Key Regulatory Elements

The promoter of the human ADCYAP1 gene contains several well-characterized response elements that are critical for its basal and inducible expression. These include:

-

cAMP Response Elements (CREs): The ADCYAP1 promoter contains CRE-like sites that bind the transcription factor CREB (cAMP response element-binding protein).[4] The activation of CREB, typically through phosphorylation by Protein Kinase A (PKA), is a crucial step in the induction of PACAP gene expression.[4]

-

Activator Protein-1 (AP-1) Sites: The promoter also harbors AP-1 binding sites, which are recognized by transcription factors of the Jun and Fos families.[4] These sites are involved in mediating responses to various stimuli, including growth factors and stress signals.

-

Specificity Protein 1 (Sp1) Sites: Sp1 binding sites are also present and play a role in the basal and regulated expression of the ADCYAP1 gene.

Key Transcription Factors

Several transcription factors are known to regulate ADCYAP1 gene expression:

-

CREB: As a primary mediator of cAMP-induced gene expression, CREB plays a central role in PACAP regulation. Phosphorylation of CREB at Serine 133 enhances its transcriptional activity.

-

AP-1 Family Members (c-Fos, c-Jun, JunB): These transcription factors are often activated by the Protein Kinase C (PKC) and MAPK signaling pathways and contribute to the induction of PACAP expression in response to stimuli like Gonadotropin-Releasing Hormone (GnRH).[4]

-

Sp1: This transcription factor is involved in maintaining the basal expression of the ADCYAP1 gene and can also contribute to its induced expression.

Signaling Pathways Regulating ADCYAP1 Expression

The expression of the ADCYAP1 gene is regulated by multiple intracellular signaling cascades that converge on its promoter. The primary pathways involved are the PKA and PKC signaling pathways.

The cAMP/PKA Pathway

The canonical pathway for PACAP gene induction involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] cAMP then activates PKA, which in turn phosphorylates and activates CREB, leading to the transcription of the ADCYAP1 gene.[1][2]

The PLC/PKC Pathway

Activation of Phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates PKC, which can then activate downstream targets, including members of the MAPK family, ultimately leading to the activation of AP-1 transcription factors and subsequent ADCYAP1 gene expression.[2][4]

Crosstalk Between Signaling Pathways

There is significant crosstalk between the PKA and PKC pathways in the regulation of PACAP expression. For instance, GnRH utilizes both pathways to stimulate PACAP gene expression in gonadotropes.[4] Furthermore, these pathways can act synergistically to enhance PACAP promoter activity.[4]

Figure 1: Signaling pathways regulating ADCYAP1 gene expression.

Hormonal and Stimulus-Dependent Regulation

The expression of the ADCYAP1 gene is dynamically regulated by a variety of hormones and external stimuli, highlighting its role in physiological adaptation.

Regulation by GnRH

In pituitary gonadotrope cells, GnRH markedly induces PACAP mRNA levels.[5] This stimulation is mediated through both the PKA and PKC signaling pathways, acting on CRE and AP-1 sites in the PACAP promoter.[4][5]

Regulation by Stress

Chronic stress has been shown to significantly increase PACAP mRNA expression in specific brain regions, such as the bed nucleus of the stria terminalis (BNST).[1] This upregulation is implicated in the neuroplastic changes associated with anxiety-like behaviors.[1]

Regulation by Gonadal Steroids

Gonadal steroids, such as estradiol and dihydrotestosterone (DHT), can modulate PACAP gene expression. For instance, estradiol treatment has been shown to blunt PACAP gene expression in pituitary cells.[4]

Epigenetic Regulation

Epigenetic mechanisms, particularly DNA methylation, play a role in regulating ADCYAP1 gene expression. Hypermethylation of the ADCYAP1 promoter has been associated with transcriptional silencing in certain cancers.

Quantitative Data on ADCYAP1 Gene Expression

The following tables summarize quantitative data on the regulation of ADCYAP1 (PACAP) gene expression from various studies.

Table 1: Regulation of PACAP mRNA Expression by Stress

| Brain Region | Stress Paradigm | Fold Change in PACAP mRNA | Reference |

| Dorsolateral Bed Nucleus of the Stria Terminalis (dBNST) | Chronic variate stress (7 days) | ~10-fold increase | [1] |

| Paraventricular Nucleus (PVN) of the Hypothalamus | Chronic variate stress (7 days) | ~1.3-fold increase | [1] |

Table 2: Regulation of PACAP mRNA Expression by GnRH and Gonadal Steroids in Rat Primary Pituitary Cells

| Treatment | Duration | Fold Change in PACAP mRNA | Reference |

| GnRH | 6 hours | ~5-fold increase | [4] |

| GnRH | 24 hours | Significant increase (less than 6 hours) | [4] |

| Dihydrotestosterone (DHT) + GnRH | - | Augmented GnRH-mediated increase | [4] |

| Progesterone + GnRH | - | Augmented GnRH-mediated increase | [4] |

| Estradiol | - | Blunted PACAP gene expression | [4] |

Table 3: Regulation of PACAP Promoter Activity by Signaling Pathway Activators in LβT2 Cells

| Activator | Target Pathway | Fold Increase in Promoter Activity | Reference |

| Phorbol 12-myristate 13-acetate (PMA) | PKC | 12-fold | [4] |

| Forskolin | Adenylyl Cyclase/PKA | 4-fold | [4] |

| 8-bromo-cAMP (8-Br-cAMP) | PKA | 5-fold | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PACAP gene expression and regulation.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the transcriptional activity of the ADCYAP1 promoter in response to various stimuli.

Figure 2: Luciferase reporter assay workflow.

Materials:

-

pGL3-Basic vector (Promega)

-

ADCYAP1 promoter fragments

-

pRL-CMV vector (Promega) for co-transfection control

-

Appropriate cell line (e.g., LβT2, PC12)

-

Lipofectamine 2000 (Invitrogen)

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Construct Preparation: Clone different fragments of the ADCYAP1 promoter upstream of the luciferase reporter gene in the pGL3-Basic vector.

-

Cell Culture and Transfection: Seed cells in 24-well plates. Co-transfect cells with the pGL3-ADCYAP1 promoter construct and the pRL-CMV vector using Lipofectamine 2000 according to the manufacturer's protocol.

-

Treatment: After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., 100 nM GnRH, 10 µM Forskolin) for a specified duration (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-